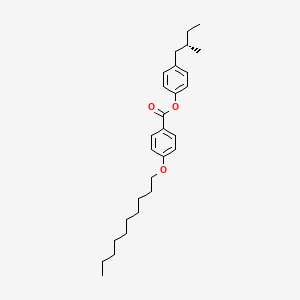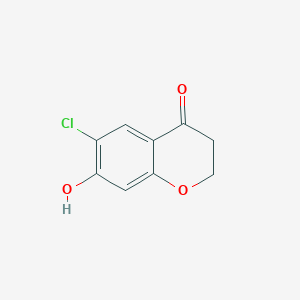
6-Chlor-7-hydroxychroman-4-on
Übersicht
Beschreibung
6-Chloro-7-hydroxychroman-4-one is a biochemical compound used for proteomics research . It is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .
Molecular Structure Analysis
The molecular formula of 6-Chloro-7-hydroxychroman-4-one is C9H7ClO3, and its molecular weight is 198.60 . Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis
Chroman-4-one acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . It is used in the synthesis of various analogues that show diverse biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-7-hydroxychroman-4-one include a molecular formula of C9H7ClO3 and a molecular weight of 198.60 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
6-Chlor-7-hydroxychroman-4-on: Derivate wurden auf ihre potenziellen Antitumoraktivitäten untersucht. Die Fähigkeit der Verbindung, den Tumornekrosefaktor-α (TNF-α) zu hemmen, macht sie zu einem Kandidaten für die Krebsbehandlungsforschung. In-vitro-Studien haben gezeigt, dass bestimmte Derivate eine hohe Bindungsaffinität zu Aβ-Plaques aufweisen, was auf eine Rolle bei der gezielten Ansprache von Krebszellen hindeutet .
Antidiabetisches Potenzial
Das Chromanon-Gerüst, zu dem This compound gehört, wurde mit antidiabetischer Aktivität in Verbindung gebracht. Forschungen deuten darauf hin, dass diese Verbindungen eine bedeutende Rolle bei der Kontrolle des Blutzuckerspiegels spielen können, was sie zu einem wertvollen Forschungsgebiet für die Behandlung von Diabetes macht .
Antioxidative Eigenschaften
Chromanon-Verbindungen, einschließlich This compound, sind für ihre antioxidativen Fähigkeiten bekannt. Diese Eigenschaft ist entscheidend bei der Bekämpfung von oxidativem Stress, der an verschiedenen Krankheiten, einschließlich neurodegenerativer Erkrankungen, beteiligt ist .
Antimikrobielle und antifungale Anwendungen
Die antimikrobiellen und antifungalen Aktivitäten von This compound machen es zu einer vielversprechenden Verbindung für die Entwicklung neuer Behandlungen gegen Infektionskrankheiten. Seine Wirksamkeit gegen eine Reihe von mikrobiellen und Pilzpathogenen wird aktiv untersucht .
Entzündungshemmende und analgetische Wirkungen
Forschungen haben die entzündungshemmenden und analgetischen Wirkungen von This compound hervorgehoben. Diese Eigenschaften deuten auf seine Verwendung bei der Entwicklung von Therapien für Erkrankungen hin, die durch Entzündungen und Schmerzen gekennzeichnet sind .
Neuroprotektive Anwendungen
Das Potenzial der Verbindung als Anti-Acetylcholinesterase (AchE)-Inhibitor deutet auf seine mögliche Verwendung bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer hin. Durch die Verhinderung des Abbaus von Acetylcholin könnte es zur Aufrechterhaltung kognitiver Funktionen beitragen .
Antivirale und Antileishmaniale Aktivitäten
Studien haben auch gezeigt, dass This compound und seine Analoga antivirale und antileishmaniale Aktivitäten besitzen, die zu neuen Behandlungen für Virusinfektionen und Leishmaniose führen könnten .
Herz-Kreislauf-Forschung
Die antikoagulanten und östrogenhemmenden Eigenschaften von This compound sind in der Herz-Kreislauf-Forschung von Interesse. Diese Eigenschaften könnten bei der Entwicklung von Medikamenten für Herzerkrankungen und Erkrankungen im Zusammenhang mit Östrogenspiegeln von Vorteil sein .
Wirkmechanismus
Target of Action
6-Chloro-7-hydroxychroman-4-one is a chromanone analog. Chromanone analogs have been found to display antiparasitic activity by targeting pteridine reductase-1 . This enzyme plays a crucial role in the survival and proliferation of certain parasites, making it a key target for antiparasitic drugs .
Mode of Action
It is known that chromanone analogs can inhibit the activity of pteridine reductase-1 . This inhibition disrupts the normal functioning of the parasites, leading to their eventual death .
Biochemical Pathways
The biochemical pathways affected by 6-Chloro-7-hydroxychroman-4-one are likely related to the metabolism of pteridines. By inhibiting pteridine reductase-1, the compound disrupts the normal metabolic pathways of the parasites, leading to their death .
Result of Action
The inhibition of pteridine reductase-1 by 6-Chloro-7-hydroxychroman-4-one leads to the disruption of normal metabolic processes in the parasites. This results in the death of the parasites, providing an effective antiparasitic action .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
6-Chloro-7-hydroxychroman-4-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 6-Chloro-7-hydroxychroman-4-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 6-Chloro-7-hydroxychroman-4-one vary with different dosages in animal models
Eigenschaften
IUPAC Name |
6-chloro-7-hydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h3-4,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVCXTXNWXODPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605757 | |
| Record name | 6-Chloro-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74277-66-0 | |
| Record name | 6-Chloro-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74277-66-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

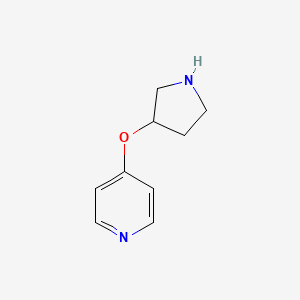
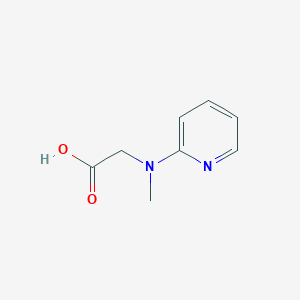
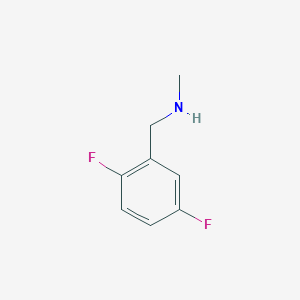
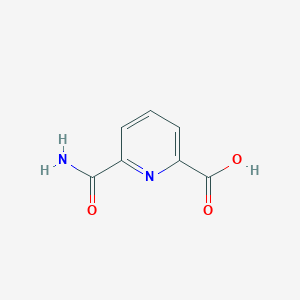
![N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1603671.png)
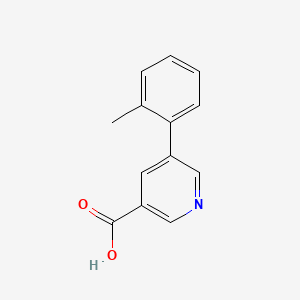
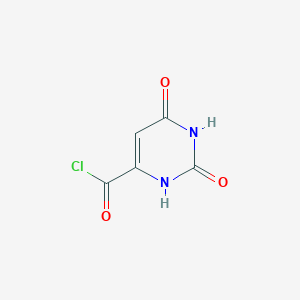
![4,4'-[1,4-Phenylenebis(methylene)]dipyridine](/img/structure/B1603680.png)

![2-Thiazolecarboxylic acid, 4-[4-(1-methylethyl)phenyl]-](/img/structure/B1603682.png)
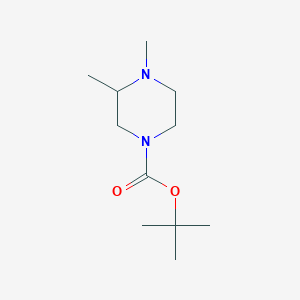
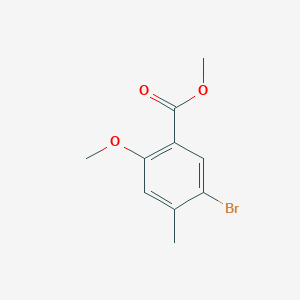
![4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1603688.png)
